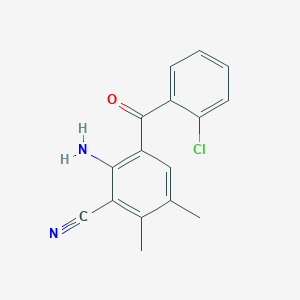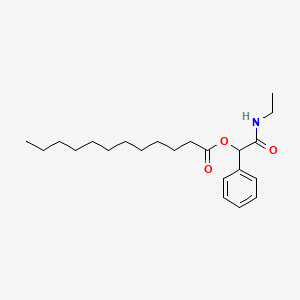
2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate is a synthetic compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various industrial applications due to their pleasant fragrances and flavors. This particular compound is characterized by its unique structure, which includes an ethylamino group, a phenyl group, and a dodecanoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate typically involves the esterification of dodecanoic acid with 2-(ethylamino)-2-oxo-1-phenylethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the specific nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate involves its interaction with specific molecular targets and pathways. The ester linkage in the compound can be hydrolyzed by esterases, leading to the release of the active components. The ethylamino group may interact with biological receptors, modulating their activity and resulting in various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylamino)-2-oxo-1-phenylethyl dodecanoate
- 2-(Ethylamino)-2-oxo-1-phenylethyl hexanoate
- 2-(Ethylamino)-2-oxo-1-phenylethyl octanoate
Uniqueness
2-(Ethylamino)-2-oxo-1-phenylethyl dodecanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dodecanoate ester group provides a longer carbon chain, influencing its solubility and interaction with biological membranes compared to shorter-chain analogs.
Propiedades
Número CAS |
89881-09-4 |
|---|---|
Fórmula molecular |
C22H35NO3 |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
[2-(ethylamino)-2-oxo-1-phenylethyl] dodecanoate |
InChI |
InChI=1S/C22H35NO3/c1-3-5-6-7-8-9-10-11-15-18-20(24)26-21(22(25)23-4-2)19-16-13-12-14-17-19/h12-14,16-17,21H,3-11,15,18H2,1-2H3,(H,23,25) |
Clave InChI |
HUDIZVUDFYIVOM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OC(C1=CC=CC=C1)C(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14380167.png)
![5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14380173.png)
![4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide](/img/structure/B14380175.png)

![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene)](/img/structure/B14380189.png)
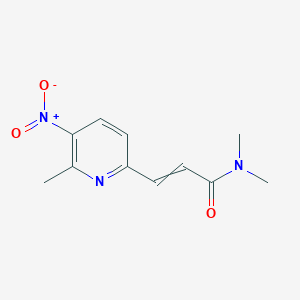
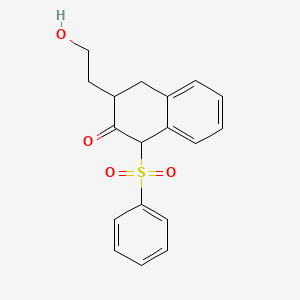
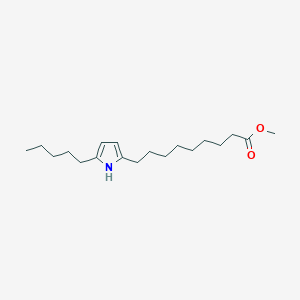
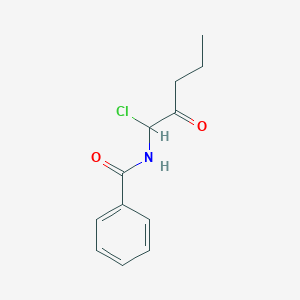
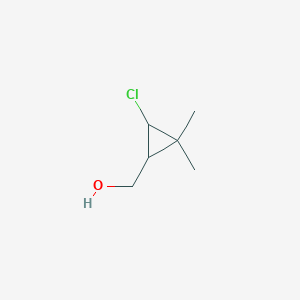
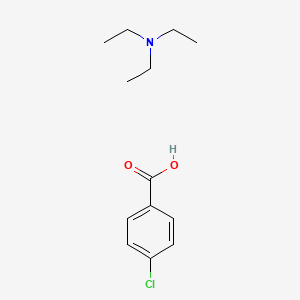
![Benzamide, 2-[2-(butylamino)-2-oxoethoxy]-](/img/structure/B14380228.png)
